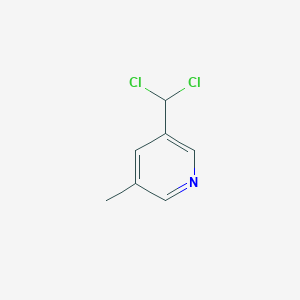

3-(Dichloromethyl)-5-methylpyridine

Description

Properties

Molecular Formula |

C7H7Cl2N |

|---|---|

Molecular Weight |

176.04 g/mol |

IUPAC Name |

3-(dichloromethyl)-5-methylpyridine |

InChI |

InChI=1S/C7H7Cl2N/c1-5-2-6(7(8)9)4-10-3-5/h2-4,7H,1H3 |

InChI Key |

RDWCURGDYFWRBC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1)C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of 5-Methylpyridine-3-methanol

- Starting Material: 5-Methylpyridine-3-methanol

- Reagents: Chlorinating agents such as thionyl chloride (SOCl2), phosphorus oxychloride (POCl3), or other chlorinating agents.

- Solvents: Aromatic hydrocarbons (e.g., toluene, xylene) or ethers (e.g., methyl tert-butyl ether, di-isopropyl ether).

- Conditions: Heating at elevated temperatures (typically 80–130°C, optimally around 120°C).

- Procedure: The 5-methylpyridine-3-methanol is reacted with the chlorinating agent in the chosen solvent under controlled temperature. The chlorinating agent is often used in stoichiometric excess (up to 70% molar excess) to ensure complete conversion.

- Outcome: Formation of 3-(Dichloromethyl)-5-methylpyridine (also referred to as 5-methyl-3-pyridinylmethyl chloride) with high purity and yield.

- Yields: High yields are reported, often exceeding 80%, with minimal impurities when the reaction is carefully controlled.

This method is part of the synthetic sequence used in the preparation of Rupatadine, where 5-methylpyridine-3-methanol is first prepared by reduction of 5-methylnicotinic acid esters, then chlorinated to yield the dichloromethyl derivative.

Table 1: Chlorination Reaction Parameters for 3-(Dichloromethyl)-5-methylpyridine Preparation

| Parameter | Details |

|---|---|

| Starting Material | 5-Methylpyridine-3-methanol |

| Chlorinating Agent | Thionyl chloride (SOCl2), POCl3, or equivalents |

| Solvent | Toluene, xylene, methyl tert-butyl ether |

| Temperature Range | 80–130°C (optimal ~120°C) |

| Reaction Time | 1–8 hours depending on scale and agent |

| Molar Excess of Chlorinating Agent | Up to 70% molar excess |

| Yield | >80% |

| Purity | High, minimal quaternary impurities |

Preparation from 5-Methylnicotinic Acid Derivatives

Another synthetic route involves starting from 5-methylnicotinic acid or its esters, which undergo reduction and subsequent chlorination.

Reduction of 5-Methylnicotinic Acid Esters

- Starting Material: 5-Methylnicotinic acid alkyl esters (e.g., methyl or ethyl esters)

- Reagents: Alkali metal borohydrides (e.g., sodium borohydride, potassium borohydride) combined with alkali metal alkoxides (e.g., sodium methoxide, potassium methoxide)

- Solvent: Organic solvents compatible with reduction (e.g., methanol)

- Conditions: Controlled temperature to selectively reduce the ester to 5-methylpyridine-3-methanol without over-reduction to 3,5-pyridinedimethanol.

- Outcome: Production of 5-methylpyridine-3-methanol with minimal formation of diol impurities.

- Purification: Washing with brine and organic solvent extraction to separate the desired alcohol.

Subsequent Chlorination

The 5-methylpyridine-3-methanol obtained is then chlorinated as described in Section 3.1 to yield 3-(Dichloromethyl)-5-methylpyridine.

This two-step sequence is advantageous for industrial-scale synthesis due to better control over impurities and improved yields.

Alternative Methods and Related Compounds

While direct preparation of 3-(Dichloromethyl)-5-methylpyridine is less frequently reported, related compounds such as 3-(Bromomethyl)-5-methylpyridine have been synthesized via bromination of 3,5-dimethylpyridine using N-bromosuccinimide (NBS). However, this method suffers from poor selectivity and yields, making chlorination routes preferable for 3-(Dichloromethyl)-5-methylpyridine.

Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorination of 5-methylpyridine-3-methanol | 5-Methylpyridine-3-methanol | SOCl2, POCl3, or equivalents | 80–130°C, aromatic solvent | >80 | Industrially preferred, high purity |

| Reduction of 5-methylnicotinic acid esters + chlorination | 5-Methylnicotinic acid esters | NaBH4/KBH4 + alkoxide, then SOCl2 | Mild reduction, then chlorination | >75 | Scalable, controls impurities |

| Bromination of 3,5-dimethylpyridine (related compound) | 3,5-Dimethylpyridine | NBS, AIBN | CCl4, reflux | ~50–68 | Poor selectivity, not ideal for dichloride |

Research Data and Analysis

- The chlorination reactions typically proceed via conversion of the hydroxymethyl group to the dichloromethyl group, facilitated by chlorinating agents that replace the hydroxyl with chlorine atoms.

- Reaction monitoring by chromatography (GC or HPLC) and NMR spectroscopy confirms the formation and purity of 3-(Dichloromethyl)-5-methylpyridine.

- The use of phase transfer catalysts and inorganic bases in subsequent reactions involving this intermediate (e.g., in Rupatadine synthesis) improves yields and reduces quaternary impurities.

- The reduction step from esters to alcohols is optimized to minimize over-reduction to diols, which complicate purification.

Chemical Reactions Analysis

Types of Reactions

3-(Dichloromethyl)-5-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The dichloromethyl group can be substituted with other functional groups using nucleophilic reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine derivatives with different oxidation states.

Reduction Reactions: Reduction of the dichloromethyl group can lead to the formation of methylpyridine derivatives.

Common Reagents and Conditions

Methoxide Ion: Used in substitution reactions to replace the dichloromethyl group with a methoxy group.

Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products Formed

Methoxy-substituted Pyridines: Formed through substitution reactions.

Oxidized Pyridine Derivatives: Formed through oxidation reactions.

Reduced Pyridine Derivatives: Formed through reduction reactions.

Scientific Research Applications

3-(Dichloromethyl)-5-methylpyridine has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical properties.

Material Science: Used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Dichloromethyl)-5-methylpyridine involves its interaction with various molecular targets. The dichloromethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the dichloromethyl group, which makes the pyridine ring more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(Dichloromethyl)-5-methylpyridine with structurally related pyridine derivatives, emphasizing substituent positions, halogen types, and applications:

Key Observations:

Halogen Effects :

- Bromine (in 3-(Bromomethyl)-5-methylpyridine) increases molecular weight and boiling point compared to chlorine analogs .

- Dichloromethyl groups may enhance electrophilicity and steric hindrance compared to single-halogen substituents, influencing reaction kinetics in synthesis .

Substituent Position :

- 3-Substituted analogs (e.g., 3-(Bromomethyl)-5-methylpyridine) are prioritized in drug synthesis due to optimal steric and electronic interactions .

- 2-Substituted derivatives (e.g., 2-(Dichloromethyl)-5-methylpyridine) may exhibit distinct reactivity, as seen in their synthesis requiring specific solvents like 1,2-dimethoxyethane .

Halogenated furanones (e.g., BMX-3) show carcinogenic concerns, but pyridine derivatives may mitigate toxicity due to reduced cyclization capacity .

Synthetic Routes :

- Brominated analogs are synthesized from 5-methylnicotinic acid with ~66% yield , while dichloromethyl derivatives may require chlorine sources (e.g., Cl₂ or SOCl₂) under controlled conditions.

Research Findings and Implications

- Pharmaceutical Potential: The dichloromethyl group’s electron-withdrawing nature could enhance binding affinity in kinase inhibitors, analogous to brominated intermediates used in cMet kinase-targeting drugs .

- Stability Considerations : Chlorinated pyridines (e.g., Impurity-B in rupatadine) may degrade under acidic conditions, necessitating stability-indicating HPLC methods for quality control .

Biological Activity

3-(Dichloromethyl)-5-methylpyridine, with the CAS number 59782-90-0, is a pyridine derivative notable for its biological activity, particularly as an inhibitor of cytochrome P450 enzymes. This compound has garnered attention in pharmaceutical and agrochemical research due to its potential implications in drug metabolism and toxicology.

Chemical Structure and Properties

The molecular formula of 3-(Dichloromethyl)-5-methylpyridine is C_7H_7Cl_2N, and it has a molecular weight of 162.02 g/mol. The structure features a pyridine ring substituted with a dichloromethyl group at the 3-position and a methyl group at the 5-position, which enhances its reactivity compared to other chloromethylated pyridines.

Cytochrome P450 Inhibition

Research indicates that 3-(Dichloromethyl)-5-methylpyridine specifically inhibits the CYP1A2 enzyme, which is crucial for drug metabolism. This inhibition can lead to significant drug-drug interactions, affecting the pharmacokinetics of various therapeutic agents. The compound's ability to modulate metabolic pathways underscores its relevance in pharmacology and toxicology assessments.

Interaction with Biological Targets

The interactions of 3-(Dichloromethyl)-5-methylpyridine with biological targets are primarily mediated through its inhibition of cytochrome P450 enzymes. This property allows it to influence the metabolism of xenobiotics and endogenous compounds, potentially altering their efficacy and safety profiles in biological systems.

Case Studies

- Study on Drug Metabolism : A study demonstrated that the presence of 3-(Dichloromethyl)-5-methylpyridine significantly altered the metabolic profile of drugs processed by CYP1A2. The results indicated a decrease in the clearance rates of certain substrates, suggesting that this compound could be used to predict drug interactions in clinical settings.

- Toxicological Assessments : In toxicological assays, 3-(Dichloromethyl)-5-methylpyridine was found to exhibit endocrine-disrupting properties. This finding raises concerns about its environmental impact and potential health risks associated with exposure .

Comparative Analysis

The following table summarizes structural similarities between 3-(Dichloromethyl)-5-methylpyridine and related compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 3-(Chloromethyl)-5-methylpyridine | 1007089-84-0 | 0.93 |

| 3-(Chloromethyl)pyridine | 6959-48-4 | 0.90 |

| 4-(Chloromethyl)pyridine | 1822-51-1 | 0.83 |

| 5-(Chloromethyl)nicotinonitrile | 189936-27-4 | 0.85 |

| 5-(Chloromethyl)-2-methylpyridine | Not available | 0.80 |

This table illustrates the structural diversity among chloromethylated pyridines, highlighting the unique features of 3-(Dichloromethyl)-5-methylpyridine that may contribute to its specific biological activities.

Q & A

Basic: What are the established synthetic routes for 3-(Dichloromethyl)-5-methylpyridine, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis of 3-(Dichloromethyl)-5-methylpyridine typically involves halogenation or substitution reactions on pyridine derivatives. For example, a related compound, 3-(Bromomethyl)-5-methylpyridine hydrobromide, is synthesized starting from 5-methylnicotinic acid via esterification, reduction, and bromination steps, achieving a 65.9% overall yield . Adapting this route, dichlorination could replace bromination using reagents like PCl₅ or SOCl₂. Key factors for optimization include:

- Temperature control : Maintaining -10 to -5°C during reagent addition to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., 1,2-dimethoxyethane) enhance reaction efficiency .

- Purification : Column chromatography or recrystallization improves purity, critical for downstream applications .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing 3-(Dichloromethyl)-5-methylpyridine?

Answer:

Routine characterization involves:

- ¹H/¹³C NMR : Identifies substituent positions on the pyridine ring. For example, the methyl group at C5 appears as a singlet (~δ 2.3 ppm), while the dichloromethyl group at C3 shows splitting due to coupling with adjacent protons .

- Mass spectrometry (EI-MS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 178.06) and fragmentation patterns .

- HPLC : Quantifies purity (>95% is typical for research-grade material) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation of derivatives?

Answer:

Discrepancies in NMR or mass spectra often arise from impurities or tautomeric forms. Strategies include:

- Multi-technique validation : Cross-verify NMR data with IR (e.g., C-Cl stretch at ~600 cm⁻¹) and high-resolution MS to confirm molecular formulas .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

- Dynamic NMR studies : Resolve rotational isomers by analyzing temperature-dependent splitting patterns .

Advanced: What role does the dichloromethyl group play in modulating the reactivity of 3-(Dichloromethyl)-5-methylpyridine in nucleophilic substitutions?

Answer:

The dichloromethyl group enhances electrophilicity at the C3 position due to the electron-withdrawing effect of chlorine atoms. This facilitates nucleophilic substitutions (e.g., with amines or thiols) under mild conditions. For example:

- Reactivity trends : Reactions with primary amines proceed at 25°C in DMF, yielding secondary amines, while bulkier nucleophiles require elevated temperatures (50–60°C) .

- Mechanistic insights : DFT studies suggest a two-step process: (1) nucleophilic attack at C3, followed by (2) chloride elimination, as observed in polychloropyridine derivatives .

Basic: What safety protocols are essential when handling 3-(Dichloromethyl)-5-methylpyridine in the lab?

Answer:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., HCl gas during reactions) .

- Spill management : Neutralize spills with sodium bicarbonate and dispose of waste in halogenated solvent containers .

Advanced: How can computational methods predict the biological activity of 3-(Dichloromethyl)-5-methylpyridine derivatives?

Answer:

- Molecular docking : Use AutoDock or Schrödinger Suite to model interactions with targets like kinases or receptors. For example, pyridine derivatives with halogen substituents show high affinity for cMet kinases .

- QSAR modeling : Correlate electronic descriptors (e.g., Hammett σ constants for Cl groups) with bioactivity data to design optimized analogs .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~2.5 for balanced solubility/permeability) .

Advanced: What strategies mitigate competing side reactions during functionalization of 3-(Dichloromethyl)-5-methylpyridine?

Answer:

- Protecting groups : Temporarily block the methyl group at C5 using silyl ethers to direct reactivity to C3 .

- Catalytic systems : Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) minimize homocoupling byproducts .

- Solvent effects : Non-polar solvents (e.g., toluene) suppress solvolysis of the dichloromethyl group .

Basic: What are the documented applications of 3-(Dichloromethyl)-5-methylpyridine in pharmaceutical research?

Answer:

- Intermediate synthesis : Used to prepare antihistamines (e.g., rupatadine analogs) .

- Enzyme inhibition : Derivatives act as kinase inhibitors (e.g., cMet and p38 targets) for cancer therapy .

- Antimicrobial agents : Chlorinated pyridines exhibit activity against Gram-positive bacteria .

Advanced: How do steric and electronic effects influence the regioselectivity of electrophilic aromatic substitution in 3-(Dichloromethyl)-5-methylpyridine?

Answer:

- Electronic effects : The electron-withdrawing dichloromethyl group deactivates the pyridine ring, directing electrophiles (e.g., nitration) to the para position (C4) relative to C3 .

- Steric hindrance : The methyl group at C5 blocks ortho substitution, favoring meta/para products in Friedel-Crafts alkylation .

Basic: What purification techniques are most effective for isolating 3-(Dichloromethyl)-5-methylpyridine from reaction mixtures?

Answer:

- Distillation : Fractional distillation under reduced pressure (bp ~120–130°C at 10 mmHg) separates the product from low-boiling impurities .

- Recrystallization : Use ethanol/water mixtures (1:3 v/v) to obtain high-purity crystals (>99% by HPLC) .

- Flash chromatography : Silica gel columns with hexane/ethyl acetate (4:1) eluent resolve dichloromethyl derivatives from di- or trichlorinated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.